molecular formula C11H16ClN5O2S B10922289 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10922289
M. Wt: 317.80 g/mol
InChI Key: HBNCMSVJSUBDRQ-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its significant biological activities.

Preparation Methods

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. One common method includes the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde with 3,5-dimethyl-1H-pyrazole-4-sulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent like ethanol or methanol. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common conditions for these reactions include controlled temperatures, specific pH levels, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of new drugs, particularly as an antimicrobial and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structure and the presence of both chloro and sulfonamide groups. Similar compounds include:

  • 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C11H16ClN5O2S

Molecular Weight

317.80 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H16ClN5O2S/c1-4-17-10(9(12)5-13-17)6-14-20(18,19)11-7(2)15-16-8(11)3/h5,14H,4,6H2,1-3H3,(H,15,16)

InChI Key

HBNCMSVJSUBDRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNS(=O)(=O)C2=C(NN=C2C)C

Origin of Product

United States

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